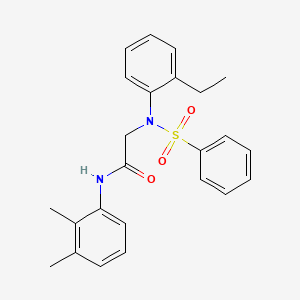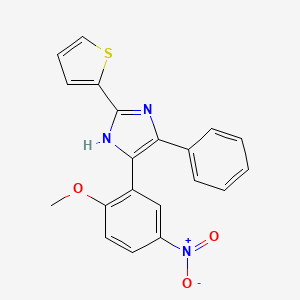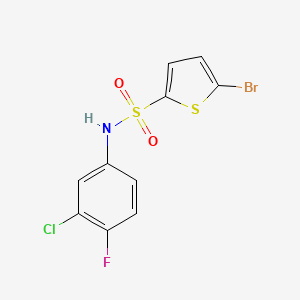
N~1~-(3-acetylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-(3-acetylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as AMG 837, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
N~1~-(3-acetylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 837 binds to and activates GPR40, which is primarily expressed in pancreatic beta cells. This leads to the activation of intracellular signaling pathways that result in the release of insulin from the beta cells. This compound 837 also enhances the sensitivity of beta cells to glucose, which further promotes insulin secretion.
Biochemical and Physiological Effects
In addition to its effects on insulin secretion, this compound 837 has been shown to improve glucose uptake in skeletal muscle and adipose tissue. It also has beneficial effects on lipid metabolism, leading to reduced levels of triglycerides and free fatty acids in the blood.
Advantages and Limitations for Lab Experiments
N~1~-(3-acetylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 837 has several advantages as a research tool, including its high potency and selectivity for GPR40. However, its limitations include its relatively short half-life and the need for specialized equipment and expertise to perform experiments with the compound.
Future Directions
There are several potential future directions for research on N~1~-(3-acetylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 837, including the development of more potent and selective GPR40 agonists, the investigation of the long-term effects of this compound 837 on glucose and lipid metabolism, and the exploration of its potential therapeutic applications in other metabolic disorders.
Conclusion
In conclusion, this compound 837 is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications in the treatment of type 2 diabetes mellitus. Its mechanism of action involves the activation of GPR40, which leads to improved glucose homeostasis and lipid metabolism. While there are limitations to its use as a research tool, there are several potential future directions for research on this compound 837 that could lead to new treatments for metabolic disorders.
Scientific Research Applications
N~1~-(3-acetylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 837 has been studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. It acts as an agonist of the G protein-coupled receptor GPR40, which is involved in the regulation of glucose homeostasis. This compound 837 has been shown to stimulate insulin secretion from pancreatic beta cells in vitro and in vivo, leading to improved glucose tolerance and reduced blood glucose levels.
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2-methoxyanilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-17(26)18-9-8-10-19(15-18)24-23(27)16-25(21-13-6-7-14-22(21)30-2)31(28,29)20-11-4-3-5-12-20/h3-15H,16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POADREFWEGCMHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B3544781.png)
![2-bromo-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B3544795.png)
![methyl {5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3544811.png)

![N~1~-(3-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3544820.png)

![N~2~-(4-bromobenzyl)-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3544831.png)
![N-(5-chloro-2-pyridinyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3544839.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3544846.png)
![N~1~-(2,6-diethylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3544867.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3544881.png)


![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3544894.png)